N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Antimicrobial surfactants Quaternary ammonium compounds Pseudomonas aeruginosa

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine (CAS 111-52-4) is a C8 aliphatic diamine bearing two tertiary dimethylamino groups separated by a trans-2-butene-1,4-diyl spacer, yielding the systematic name (2E)-N1,N1,N4,N4-tetramethyl-2-butene-1,4-diamine. This compound is commercially supplied as a colorless liquid with a minimum purity specification of 98%, a boiling point of 172–173 °C at 723 mmHg, a density of 0.82 g/mL at 25 °C, and a refractive index of n20/D 1.441.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 111-52-4
Cat. No. B1588175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N',N'-Tetramethyl-2-butene-1,4-diamine
CAS111-52-4
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCN(C)CC=CCN(C)C
InChIInChI=1S/C8H18N2/c1-9(2)7-5-6-8-10(3)4/h5-6H,7-8H2,1-4H3/b6-5+
InChIKeyKUEDAAUECWBMLW-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,N',N'-Tetramethyl-2-butene-1,4-diamine (CAS 111-52-4): Procurement-Grade Diamine Specifications and Chemical Profile


N,N,N',N'-Tetramethyl-2-butene-1,4-diamine (CAS 111-52-4) is a C8 aliphatic diamine bearing two tertiary dimethylamino groups separated by a trans-2-butene-1,4-diyl spacer, yielding the systematic name (2E)-N1,N1,N4,N4-tetramethyl-2-butene-1,4-diamine [1]. This compound is commercially supplied as a colorless liquid with a minimum purity specification of 98%, a boiling point of 172–173 °C at 723 mmHg, a density of 0.82 g/mL at 25 °C, and a refractive index of n20/D 1.441 . These defined physicochemical parameters establish the baseline quality benchmarks for procurement qualification and distinguish the compound from non-identical saturated diamines such as N,N,N',N'-tetramethyl-1,4-butanediamine (b.p. 166–167 °C) and N,N,N',N'-tetramethylethylenediamine (b.p. 120–122 °C) [2][3].

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine (111-52-4): Why Saturated Diamine Analogs Cannot Replace This Unsaturated Building Block


Substituting a saturated analog such as N,N,N',N'-tetramethyl-1,4-butanediamine (CAS 111-51-3) or TMEDA (CAS 110-18-9) for N,N,N',N'-tetramethyl-2-butene-1,4-diamine introduces fundamental changes in molecular architecture and reactivity that compromise downstream performance. The target compound contains a rigid trans-2-butene-1,4-diyl core with an sp²-hybridized C=C bond, whereas saturated analogs possess flexible sp³-only alkylene backbones [1]. This structural distinction manifests in three critical failure modes upon substitution: (i) loss of the electron-transfer capacity required for persistent radical cation formation, which saturated diamines cannot replicate ; (ii) elimination of the trans-olefin geometry essential for forming polymeric architectures with defined spatial arrangements, as demonstrated in the synthesis of Polyquaternium-1 where the unsaturated diamine is a mandated comonomer [2]; and (iii) alteration of chain-extension kinetics in polyurethane systems due to the absence of the conjugated diene-like segment that influences nucleophilicity and crosslinking behavior . Procurement specifications must therefore explicitly exclude saturated diamines unless accompanied by validated re-optimization of the target synthetic pathway.

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine (111-52-4): Quantitative Differentiation Evidence Versus Comparators


Bisammonium Surfactant Activity Against Pseudomonas aeruginosa: Structural Requirement for Unsaturated Diamine Backbone

Quaternary bisammonium surfactants synthesized from N,N,N',N'-tetramethyl-2-butene-1,4-diamine exhibit targeted antimicrobial activity against Pseudomonas aeruginosa, a clinically significant pathogen . The trans-2-butene-1,4-diyl spacer is structurally required for this activity; surfactants prepared from saturated diamines such as N,N,N',N'-tetramethyl-1,4-butanediamine or N,N,N'-trimethyl-1,3-propanediamine show reduced or absent activity against this organism due to altered cationic charge density and hydrophobic spacer conformation . While minimum inhibitory concentration (MIC) data are not publicly disclosed for the free diamine, the downstream bisammonium derivatives demonstrate that the unsaturated backbone is a prerequisite for membrane disruption efficacy .

Antimicrobial surfactants Quaternary ammonium compounds Pseudomonas aeruginosa

Polyquaternium-1 Synthesis: Unsaturated Diamine as Essential Comonomer for Ophthalmic Preservative Performance

Polyquaternium-1, a cationic polymer used extensively as a preservative in contact lens solutions and ophthalmic formulations, is specifically defined by INCI nomenclature as the polymerization product of ethanol, 2,2′,2″-nitrilotris- with 1,4-dichloro-2-butene and N,N,N′,N′-tetramethyl-2-butene-1,4-diamine [1]. Substitution of the unsaturated diamine component with N,N,N',N'-tetramethyl-1,4-butanediamine (saturated analog) would yield a chemically distinct polymer not recognized as Polyquaternium-1 under INCI standards, thereby invalidating regulatory and safety data associated with the approved formulation [2]. The trans-olefin geometry of the target compound contributes to the polymer's defined spatial architecture and is essential for achieving the balance of antimicrobial efficacy and low ocular irritation documented for Polyquaternium-1 [3].

Polyquaternium-1 Ophthalmic preservatives Cationic polymers

Electron Transfer Capacity and Persistent Radical Cation Formation: Absent in Saturated Analogs

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine undergoes facile one-electron oxidation to form a persistent radical cation, a property attributed to the conjugation between the nitrogen lone pairs and the π-system of the trans-2-butene-1,4-diyl core . This electron-transfer behavior enables applications in coordination chemistry and redox-mediated catalysis . In contrast, saturated diamines such as N,N,N',N'-tetramethyl-1,4-butanediamine and TMEDA lack the extended π-conjugation pathway and do not support stable radical cation formation under comparable conditions [1]. Although quantitative redox potential data for the target compound are not available in the open literature, the class-level distinction between unsaturated and saturated tertiary diamines is well-established in electron-transfer chemistry [2].

Electron transfer Radical cation Redox chemistry

Polyurethane Chain Extension: Rigid Unsaturated Spacer Modulates Crosslinking Kinetics and Mechanical Properties

In polyurethane systems, N,N,N',N'-tetramethyl-2-butene-1,4-diamine functions as a chain extender, with its dual tertiary amine groups reacting with isocyanates to form urea linkages . The trans-2-butene-1,4-diyl spacer introduces chain rigidity and defined spatial geometry that influences crosslinking density and polymer network architecture [1]. In contrast, chain extenders based on saturated diamines such as N,N,N',N'-tetramethyl-1,4-butanediamine provide greater backbone flexibility, resulting in lower glass transition temperatures and altered mechanical properties in the final polyurethane material [2]. While quantitative comparative data on reaction rates and polymer mechanical properties are not publicly available, the class-level distinction between rigid unsaturated and flexible saturated spacers is a fundamental principle in polyurethane formulation design .

Polyurethane Chain extender Crosslinking

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine (111-52-4): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Synthesis of Quaternary Bisammonium Surfactants with Targeted Anti-Pseudomonal Activity

This compound serves as the essential diamine precursor for preparing quaternary bisammonium surfactants that exhibit antimicrobial activity against Pseudomonas aeruginosa . The trans-2-butene-1,4-diyl backbone is structurally required for activity; surfactants derived from saturated diamines show diminished or absent efficacy against this pathogen . Procurement of CAS 111-52-4 is indicated for laboratories and manufacturers developing disinfectants, antiseptics, or antimicrobial coatings where Pseudomonas aeruginosa is a target organism .

Manufacture of Polyquaternium-1 for Ophthalmic Preservative and Contact Lens Care Formulations

Polyquaternium-1, defined by INCI as the copolymer of N,N,N',N'-tetramethyl-2-butene-1,4-diamine with 1,4-dichloro-2-butene and 2,2′,2″-nitrilotris(ethanol), is an established preservative in contact lens solutions and ophthalmic preparations due to its balanced antimicrobial efficacy and low ocular irritation [1][2]. Substitution with a saturated diamine analog produces a chemically distinct polymer that does not meet INCI specifications for Polyquaternium-1, thereby invalidating associated regulatory and safety data [3]. Procurement of the unsaturated diamine is mandatory for GMP-compliant production of Polyquaternium-1.

Polyurethane Chain Extension Requiring Rigid Unsaturated Spacer Architecture

In polyurethane formulation, N,N,N',N'-tetramethyl-2-butene-1,4-diamine functions as a chain extender, reacting with isocyanates to form urea linkages . The rigid trans-2-butene-1,4-diyl spacer imparts chain stiffness that influences crosslinking density and mechanical properties [4]. This scenario applies when formulators require a rigid diamine chain extender rather than a flexible saturated analog; procurement specifications should explicitly require the unsaturated compound (CAS 111-52-4) to achieve the desired polymer network architecture.

Electron-Transfer Studies and Redox-Mediated Catalysis Research

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine undergoes one-electron oxidation to form a persistent radical cation, a property derived from conjugation between the amine nitrogen lone pairs and the trans-olefin π-system . This electron-transfer capacity is absent in saturated tertiary diamines such as TMEDA and N,N,N',N'-tetramethyl-1,4-butanediamine [5]. Researchers investigating redox chemistry, coordination complexes, or electron-transfer catalysis should procure CAS 111-52-4 rather than saturated analogs when radical cation formation is a required experimental parameter.

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